molecular formula C27H30N6O2 B12973730 Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide

Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide

Cat. No.: B12973730
M. Wt: 470.6 g/mol
InChI Key: RNFDHCAZDRPLHT-CALCHBBNSA-N
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Description

Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a bipyridine core, a morpholino group, and a pyrrolo[3,2-b]pyridine moiety. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the introduction of the morpholino group, and the construction of the pyrrolo[3,2-b]pyridine ring. Common synthetic routes may involve:

    Formation of Bipyridine Core: This step often involves the coupling of two pyridine rings through a suitable linker, such as a halogenated intermediate, under conditions that promote the formation of the bipyridine structure.

    Introduction of Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with a halogenated bipyridine intermediate.

    Construction of Pyrrolo[3,2-b]pyridine Ring: This step may involve cyclization reactions, where a suitable precursor undergoes intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under suitable solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.

Scientific Research Applications

Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including interactions with proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:

    Sonidegib: A compound with a similar bipyridine core and morpholino group, used as a hedgehog pathway inhibitor in cancer therapy.

    Vismodegib: Another hedgehog pathway inhibitor with a related structure, used in the treatment of basal cell carcinoma.

    Cyclopamine: A naturally occurring alkaloid that inhibits the hedgehog signaling pathway, with a different structural framework but similar biological activity.

Properties

Molecular Formula

C27H30N6O2

Molecular Weight

470.6 g/mol

IUPAC Name

N-[5-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]pyridin-3-yl]-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide

InChI

InChI=1S/C27H30N6O2/c1-5-22-18(4)30-23-7-8-24(32-26(22)23)27(34)31-21-10-20(11-28-13-21)19-6-9-25(29-12-19)33-14-16(2)35-17(3)15-33/h6-13,16-17,30H,5,14-15H2,1-4H3,(H,31,34)/t16-,17+

InChI Key

RNFDHCAZDRPLHT-CALCHBBNSA-N

Isomeric SMILES

CCC1=C(NC2=C1N=C(C=C2)C(=O)NC3=CN=CC(=C3)C4=CN=C(C=C4)N5C[C@H](O[C@H](C5)C)C)C

Canonical SMILES

CCC1=C(NC2=C1N=C(C=C2)C(=O)NC3=CN=CC(=C3)C4=CN=C(C=C4)N5CC(OC(C5)C)C)C

Origin of Product

United States

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